molecular formula C16H32O2 B152031 hexadecanoic-16,16,16-d3 acid CAS No. 75736-53-7

hexadecanoic-16,16,16-d3 acid

Cat. No.: B152031
CAS No.: 75736-53-7
M. Wt: 259.44 g/mol
InChI Key: IPCSVZSSVZVIGE-FIBGUPNXSA-N
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Description

hexadecanoic-16,16,16-d3 acid, also known as hexadecanoic acid-16,16,16-d3, is a deuterated form of palmitic acid. It is a saturated fatty acid with a 16-carbon chain and three deuterium atoms at the terminal carbon. This compound is commonly used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

hexadecanoic-16,16,16-d3 acid is synthesized through the deuteration of palmitic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at the terminal carbon. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high isotopic purity .

Industrial Production Methods

Industrial production of palmitic acid-16,16,16-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified through distillation and crystallization to obtain high-purity palmitic acid-16,16,16-d3 .

Chemical Reactions Analysis

Types of Reactions

hexadecanoic-16,16,16-d3 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

hexadecanoic-16,16,16-d3 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

hexadecanoic-16,16,16-d3 acid is unique due to its stable isotope labeling, which allows for detailed metabolic studies. The presence of deuterium atoms provides a distinct mass shift, making it easily distinguishable in mass spectrometry and other analytical techniques. This makes it a valuable tool in research applications where precise tracking of fatty acid metabolism is required .

Properties

IUPAC Name

16,16,16-trideuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493909
Record name (16,16,16-~2~H_3_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75736-53-7
Record name (16,16,16-~2~H_3_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75736-53-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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